molecular formula C9H5ClIN B8095681 1-Chloro-8-iodo-isoquinoline

1-Chloro-8-iodo-isoquinoline

Cat. No.: B8095681
M. Wt: 289.50 g/mol
InChI Key: UYSWHOVSHOKUFD-UHFFFAOYSA-N
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Description

1-Chloro-8-iodo-isoquinoline is a heterocyclic organic compound with the molecular formula C9H5ClIN It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 8 are substituted by chlorine and iodine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-iodo-isoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, the compound can be prepared by reacting isoquinoline with chlorine and iodine under controlled conditions. The reaction typically requires a solvent such as nitrobenzene and may involve catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-iodo-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed:

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Dehalogenated isoquinolines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

1-Chloro-8-iodo-isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-iodo-isoquinoline is primarily based on its ability to interact with biological molecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with DNA synthesis by intercalating between DNA bases, leading to the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

  • 1-Chloro-isoquinoline
  • 8-Iodo-isoquinoline
  • 1-Bromo-8-iodo-isoquinoline
  • 1-Chloro-8-bromo-isoquinoline

Comparison: 1-Chloro-8-iodo-isoquinoline is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. Compared to 1-Chloro-isoquinoline and 8-Iodo-isoquinoline, the dual halogenation enhances its potential for diverse chemical transformations. The presence of iodine, a heavier halogen, also influences its electronic properties and reactivity in coupling reactions .

Properties

IUPAC Name

1-chloro-8-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSWHOVSHOKUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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